1-Butyl-3-(3,4-dichlorophenyl)-1-ethylurea
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Overview
Description
1-Butyl-3-(3,4-dichlorophenyl)-1-ethylurea is a chemical compound with the molecular formula C11H14Cl2N2O and a molecular weight of 261.153 g/mol . This compound is known for its unique structure, which includes a butyl group, a dichlorophenyl group, and an ethylurea moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(3,4-dichlorophenyl)-1-ethylurea typically involves the reaction of 3,4-dichloroaniline with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(3,4-dichlorophenyl)-1-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-Butyl-3-(3,4-dichlorophenyl)-1-ethylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(3,4-dichlorophenyl)-1-ethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diuron: 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
Monuron: 3-(p-Chlorophenyl)-1,1-dimethylurea
Uniqueness
1-Butyl-3-(3,4-dichlorophenyl)-1-ethylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds like diuron, monuron, and neburon, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
86425-65-2 |
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Molecular Formula |
C13H18Cl2N2O |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
1-butyl-3-(3,4-dichlorophenyl)-1-ethylurea |
InChI |
InChI=1S/C13H18Cl2N2O/c1-3-5-8-17(4-2)13(18)16-10-6-7-11(14)12(15)9-10/h6-7,9H,3-5,8H2,1-2H3,(H,16,18) |
InChI Key |
OHLITSSGHDNMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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